molecular formula C14H18N6S B5717351 N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea

N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea

Numéro de catalogue B5717351
Poids moléculaire: 302.40 g/mol
Clé InChI: MVIQVAKBTNQPHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea, also known as PD98059, is a pharmacological inhibitor that has been widely used in scientific research to study the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is an important signaling pathway that regulates various cellular processes such as cell proliferation, differentiation, and survival. PD98059 has been shown to selectively inhibit the activation of the MAPK pathway by blocking the upstream kinase MEK1/2, which is required for the activation of the downstream kinase ERK1/2.

Mécanisme D'action

N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea selectively inhibits the activation of the MAPK pathway by blocking the upstream kinase MEK1/2, which is required for the activation of the downstream kinase ERK1/2. N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea binds to the ATP-binding site of MEK1/2 and prevents the phosphorylation and activation of ERK1/2. This inhibition of the MAPK pathway by N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of the MAPK pathway by N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has been shown to have various biochemical and physiological effects. N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has also been shown to inhibit the expression of various pro-inflammatory cytokines and chemokines in macrophages and microglia, suggesting a potential role in the treatment of inflammatory diseases. In addition, N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has been shown to enhance the differentiation of neural stem cells into neurons, suggesting a potential role in the treatment of neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has several advantages for lab experiments. It is a selective inhibitor of the MAPK pathway and has been extensively studied in various cellular and animal models. N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea is also relatively easy to synthesize and has good stability in solution. However, there are also some limitations to the use of N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea in lab experiments. N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea is a small molecule inhibitor and may have off-target effects on other kinases. In addition, N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has poor solubility in aqueous solutions, which may limit its use in certain experiments.

Orientations Futures

N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has been extensively studied in various cellular and animal models, but there are still many future directions for research. One potential future direction is the development of more potent and selective inhibitors of the MAPK pathway. Another potential future direction is the identification of novel targets and pathways that are regulated by the MAPK pathway. In addition, the use of N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea in combination with other inhibitors or chemotherapeutic agents may have synergistic effects in the treatment of cancer and other diseases. Overall, N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has been a valuable tool compound in scientific research and has the potential to lead to new treatments for various diseases.

Méthodes De Synthèse

N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea is a synthetic compound that can be prepared by a multistep synthesis from commercially available starting materials. The synthesis of N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea involves the condensation of 2-amino-4,6-dimethylquinazoline with thiourea to form the intermediate 2-(aminoiminomethyl)-4,6-dimethylquinazoline. This intermediate is then reacted with ethyl chloroformate to form the final product N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea.

Applications De Recherche Scientifique

N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has been widely used as a tool compound in scientific research to study the MAPK pathway. The MAPK pathway is involved in various cellular processes such as cell proliferation, differentiation, and survival, and dysregulation of this pathway has been implicated in many diseases including cancer, diabetes, and neurodegenerative disorders. N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has been shown to selectively inhibit the activation of the MAPK pathway by blocking the upstream kinase MEK1/2, which is required for the activation of the downstream kinase ERK1/2. This inhibition of the MAPK pathway by N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-ethylthiourea has been used to study the role of this pathway in various cellular processes and diseases.

Propriétés

IUPAC Name

(1E)-1-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6S/c1-4-16-14(21)20-12(15)19-13-17-9(3)10-7-8(2)5-6-11(10)18-13/h5-7H,4H2,1-3H3,(H4,15,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIQVAKBTNQPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N=C(N)NC1=NC(=C2C=C(C=CC2=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)/N=C(\N)/NC1=NC(=C2C=C(C=CC2=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-ethylthiourea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.